molecular formula C12H26N2 B4552200 N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

Cat. No.: B4552200
M. Wt: 198.35 g/mol
InChI Key: HNZKSYVZPAMHEK-WUXMJOGZSA-N
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Description

N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 198.209598838 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Coordination Chemistry

Complexes with ethanediamine derivatives demonstrate significant potential in materials science due to their coordination properties. For instance, studies on magnesium complexes incorporating ethanediamine variants have unveiled their thermal stability and evaporation characteristics, crucial for material processing and application. Similarly, the structural characterization of manganese and iron complexes reveals insights into ligand flexibility and electronic properties, impacting material reactivity and utility in catalysis (Timo Hatanpää et al., 2001; Cristina M. Coates et al., 2011).

Catalysis

Ethanediamine derivatives have found applications in catalysis, particularly in the polymerization of rac-lactide to produce polylactide, a biodegradable polymer. Zinc(II) and Copper(II) complexes bearing chiral substituents derived from ethanediamine have shown efficacy as pre-catalysts, mediating stereoselective ring-opening polymerization with significant catalytic activity and selectivity (Mi-Sung Kang et al., 2019).

Polymer Science

In polymer science, the manipulation of ethanediamine derivatives enables the synthesis of novel polymeric materials. The structural diversity afforded by these compounds allows for the tailoring of polymer properties such as crystallinity, thermal stability, and reactivity. Research into the synthesis and formation of new vic-dioxime complexes exemplifies the role of ethanediamine derivatives in developing mononuclear complexes with unique structural features, influencing polymer synthesis strategies and applications (E. Canpolat et al., 2005).

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-6-12(4)11-13(5)9-10-14(7-2)8-3/h6H,7-11H2,1-5H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZKSYVZPAMHEK-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN(C)C/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Reactant of Route 2
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Reactant of Route 3
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Reactant of Route 4
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Reactant of Route 5
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-N'-methyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

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